N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable formamide derivative to yield the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a CDK inhibitor, which can regulate cell cycle progression and has implications in cancer research.
Medicine: Due to its CDK inhibitory activity, it is being explored as a potential therapeutic agent for the treatment of various cancers.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting CDKs, this compound can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets include CDK4 and CDK6, which are involved in the transition from the G1 to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: This compound also acts as a CDK inhibitor and has shown potent antitumor activity.
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds have been studied for their antibacterial and antifungal activities.
Piritrexim: A synthetic antifolate with anti-tumor properties.
Uniqueness
N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl and propyl groups contribute to its high affinity and selectivity for CDKs, making it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C16H20N6O |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
4-N-(3-methoxyphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6O/c1-4-8-17-16-20-14(13-10-18-22(2)15(13)21-16)19-11-6-5-7-12(9-11)23-3/h5-7,9-10H,4,8H2,1-3H3,(H2,17,19,20,21) |
InChI Key |
DHERLLLTCJNTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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